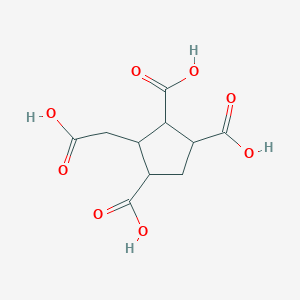![molecular formula C15H12BrNO2S B1610248 5-ブロモ-1-[(4-メチルフェニル)スルホニル]-1H-インドール CAS No. 96546-77-9](/img/structure/B1610248.png)
5-ブロモ-1-[(4-メチルフェニル)スルホニル]-1H-インドール
概要
説明
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole is a chemical compound with the molecular formula C15H12BrNO2S. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
科学的研究の応用
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
作用機序
Target of Action
It is known that 7-azaindoles, a category of compounds to which this compound belongs, can inhibit the activity of various proteases . These proteases play a crucial role in several biological processes, including protein degradation and signal transduction.
Mode of Action
Based on its structural similarity to 7-azaindoles, it is plausible that it interacts with its targets (proteases) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Given that 7-azaindoles can inhibit various proteases , it is likely that this compound affects pathways involving these enzymes. Proteases are involved in numerous biochemical pathways, including those related to protein degradation, apoptosis, and signal transduction.
Result of Action
Given its potential inhibitory effects on proteases, it may lead to the accumulation of proteins that would otherwise be degraded, potentially affecting cellular functions .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the sulfonyl group.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Indoles: Formed through substitution reactions.
類似化合物との比較
Similar Compounds
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A similar compound with a pyrrolo[2,3-b]pyridine core instead of an indole core.
4-Bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine: Another related compound with additional halogen substitutions.
Uniqueness
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the sulfonyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
特性
IUPAC Name |
5-bromo-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRWXUQAKCCAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474653 | |
| Record name | 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96546-77-9 | |
| Record name | 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B1610176.png)
![5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1610178.png)

![N-(3-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B1610183.png)


